molecular formula C9H9NO3 B8609127 2-Hydroxy-3,4-dimethoxybenzonitrile

2-Hydroxy-3,4-dimethoxybenzonitrile

Cat. No. B8609127
M. Wt: 179.17 g/mol
InChI Key: NPRKAMYILKIBFT-UHFFFAOYSA-N
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Patent
US06048864

Procedure details

10% palladium on charcoal (2.0 g) was added to a solution of 2-benzyloxy-3,4-dimethoxybenzonitrile (20.8 g, 0.077 mol) in ethanol (250 ml) and the reaction stirred under a hydrogen atmosphere of 414 kPa (60 p.s.i.) for 4 hours. On cooling, the mixture was filtered through Arbocel™, washing with further ethanol. The filtrate was evaporated under reduced pressure to give the subtitle compound as a yellow solid (13.37 g, 97%). Rf 0.19 (dichloromethane). MS m/z 197 (MNH4)+.
Name
2-benzyloxy-3,4-dimethoxybenzonitrile
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:16]([O:17][CH3:18])=[C:15]([O:19][CH3:20])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12])C1C=CC=CC=1>[Pd].C(O)C>[OH:8][C:9]1[C:16]([O:17][CH3:18])=[C:15]([O:19][CH3:20])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12]

Inputs

Step One
Name
2-benzyloxy-3,4-dimethoxybenzonitrile
Quantity
20.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C#N)C=CC(=C1OC)OC
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred under a hydrogen atmosphere of 414 kPa (60 p.s.i.) for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Arbocel™
WASH
Type
WASH
Details
washing with further ethanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C#N)C=CC(=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.37 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.